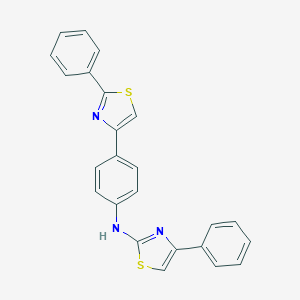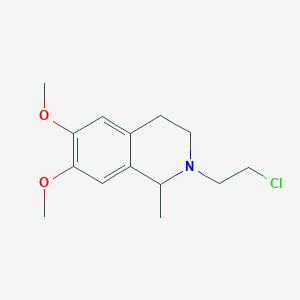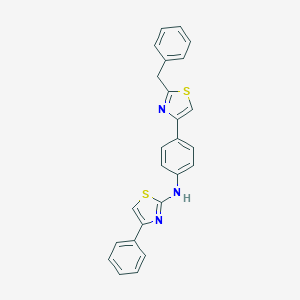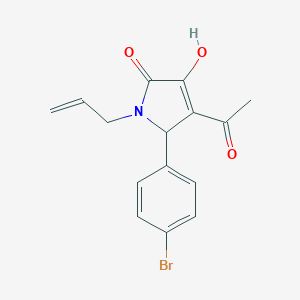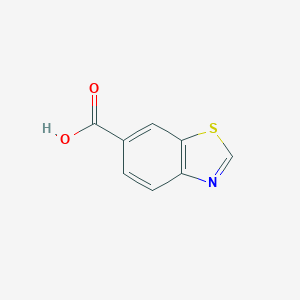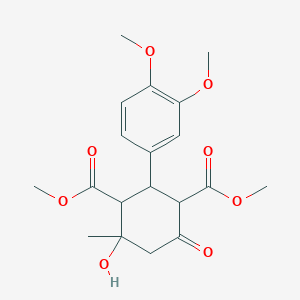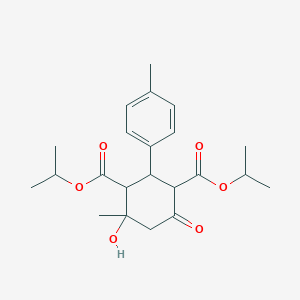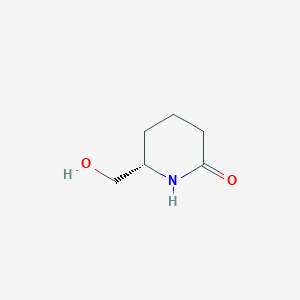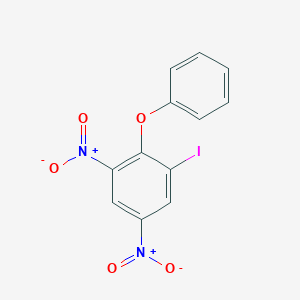
Benzene, 1-iodo-3,5-dinitro-2-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-iodo-3,5-dinitro-2-phenoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process, which involves the use of various reagents and reaction conditions. Once synthesized, it can be used in a range of scientific applications, including as a reagent in organic synthesis, as a precursor to other compounds, and as a tool for studying biological systems.
Mécanisme D'action
The mechanism of action of Benzene, 1-iodo-3,5-dinitro-2-phenoxy- is not well understood, but it is believed to involve the formation of covalent bonds with biological molecules. This can lead to changes in the structure and function of these molecules, which can then have downstream effects on cellular processes.
Effets Biochimiques Et Physiologiques
Benzene, 1-iodo-3,5-dinitro-2-phenoxy- has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in DNA replication and repair, which can lead to DNA damage and cell death. It has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzene, 1-iodo-3,5-dinitro-2-phenoxy- is its versatility as a reagent in organic synthesis. It can be used to introduce the 1-iodo-3,5-dinitro-2-phenoxy- group into a range of compounds, which can then be used for a variety of applications. However, one limitation of this compound is its potential toxicity. It has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a range of future directions for the study of Benzene, 1-iodo-3,5-dinitro-2-phenoxy-. One potential direction is the development of more efficient and sustainable synthesis methods. Another direction is the study of the compound's mechanisms of action and its potential applications in the treatment of diseases such as cancer and inflammation. Finally, there is a need for more research on the toxicity of this compound and its potential effects on human health.
Méthodes De Synthèse
The synthesis of Benzene, 1-iodo-3,5-dinitro-2-phenoxy- involves a multi-step process that starts with the reaction of 4-nitrophenol with iodine and potassium iodide to form 4-iodo-2-nitrophenol. This intermediate is then reacted with 1,3-dinitrochlorobenzene in the presence of a base to form Benzene, 1-iodo-3,5-dinitro-2-phenoxy-. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
Benzene, 1-iodo-3,5-dinitro-2-phenoxy- has a range of potential applications in scientific research. One of the most common uses of this compound is as a reagent in organic synthesis. It can be used to introduce the 1-iodo-3,5-dinitro-2-phenoxy- group into other compounds, which can then be used for a range of applications, including as ligands in catalysis, as precursors to other compounds, and as tools for studying biological systems.
Propriétés
Numéro CAS |
89563-22-4 |
|---|---|
Nom du produit |
Benzene, 1-iodo-3,5-dinitro-2-phenoxy- |
Formule moléculaire |
C12H7IN2O5 |
Poids moléculaire |
386.1 g/mol |
Nom IUPAC |
1-iodo-3,5-dinitro-2-phenoxybenzene |
InChI |
InChI=1S/C12H7IN2O5/c13-10-6-8(14(16)17)7-11(15(18)19)12(10)20-9-4-2-1-3-5-9/h1-7H |
Clé InChI |
VDTKZNVXBILUPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



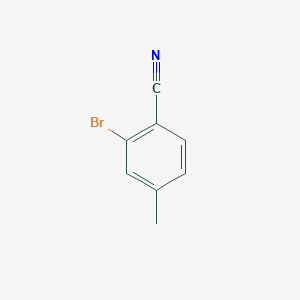
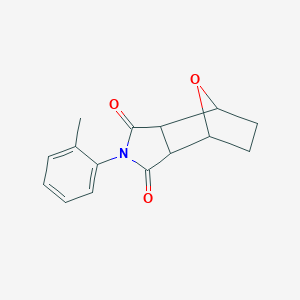
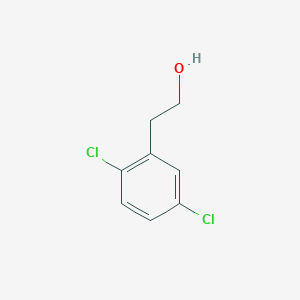
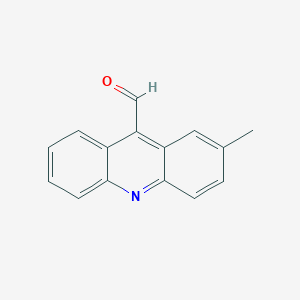
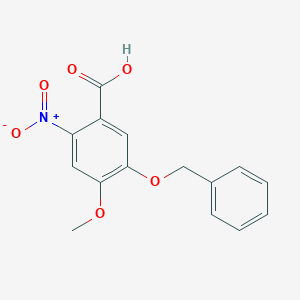
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
